2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
説明
特性
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-4-1-5-14(9-13)23-16(26)11-27-17-7-6-15(24-25-17)12-3-2-8-22-10-12/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGDZUXTEOCLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridazinyl and pyridinyl rings followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
科学的研究の応用
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Comparison with Similar Compounds
Structural Variations and Key Features
The compound’s analogs differ in core heterocycles, substituents, and linker groups. Below is a detailed comparison:
Q & A
Basic: What are the optimal synthetic routes and critical parameters for achieving high-yield synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Substitution reactions under alkaline conditions to introduce the pyridazine moiety .
- Reduction reactions using iron powder in acidic media to generate intermediates .
- Condensation with cyanoacetic acid or analogous reagents under condensing agents (e.g., DCC or EDCI) to form the acetamide backbone .
Critical parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Avoids side reactions |
| Solvent | DMF or THF | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
| Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential . |
Basic: How can structural ambiguities in this compound be resolved using advanced analytical techniques?
- NMR Spectroscopy : Assign peaks for the pyridin-3-yl (δ 8.5–9.0 ppm) and trifluoromethyl (δ 120–125 ppm in NMR) groups. Use - HSQC to confirm connectivity .
- HPLC-MS : Monitor purity (>98%) and confirm molecular weight (e.g., [M+H] ~465 g/mol) .
- X-ray Crystallography : Resolve stereochemical uncertainties in the pyridazine-sulfanyl linkage .
Basic: What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) due to the pyridazine-thiazole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Functional Group Modifications :
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .
- Pharmacokinetic Profiling : Measure logP (via HPLC) and metabolic stability (human liver microsomes) .
Advanced: How to address contradictory data in biological activity across different studies?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch Analysis : Compare purity (>98%) and confirm stereochemistry via chiral HPLC .
- Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
Advanced: What strategies improve stability and reactivity under physiological conditions?
- pH Stability Studies : Use buffered solutions (pH 1–10) to identify degradation pathways (HPLC tracking) .
- Thermodynamic Analysis : Calculate activation energy (ΔG‡) for hydrolysis of the sulfanyl group .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable esters .
Advanced: How to resolve discrepancies in enzyme inhibition potency between in vitro and cellular assays?
- Cellular Permeability : Measure intracellular concentration via LC-MS/MS .
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter effects .
- Post-Translational Modifications : Check phosphorylation status of target enzymes via Western blot .
Advanced: What computational methods predict metabolic pathways and potential toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
